[(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid

Chiral resolution Enantioselective synthesis Medicinal chemistry

[(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353993-03-9) is a chiral, orthogonally protected amino acid derivative built on a piperidine scaffold. It integrates a Boc-protected N-methylamino group at the 3-position and a free acetic acid handle at the piperidine nitrogen, yielding a molecular formula of C13H24N2O4 and a molecular weight of 272.34 g/mol.

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
Cat. No. B7915638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid
Molecular FormulaC13H24N2O4
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CCCN(C1)CC(=O)O
InChIInChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14(4)10-6-5-7-15(8-10)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m0/s1
InChIKeyFWVPOXCUEDGPON-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid: A Stereo-Defined Building Block for Medicinal Chemistry


[(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353993-03-9) is a chiral, orthogonally protected amino acid derivative built on a piperidine scaffold. It integrates a Boc-protected N-methylamino group at the 3-position and a free acetic acid handle at the piperidine nitrogen, yielding a molecular formula of C13H24N2O4 and a molecular weight of 272.34 g/mol . This architecture is designed for sequential deprotection and direct amide coupling in multi-step syntheses of peptidomimetics and small-molecule inhibitors [1].

Why Piperidine-Acetic Acid Building Blocks Cannot Be Simply Substituted for [(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid


Structurally related piperidine-acetic acid derivatives differ critically in stereochemistry, substitution position, and N-functionalization, each of which directly impacts downstream synthetic efficiency and biological target engagement. Swapping the (S)-enantiomer for its racemate introduces stereochemical uncertainty that can compromise enantioselective synthesis; replacing the 3-substituted regioisomer with the 4-substituted variant alters the spatial presentation of the methylamino group, affecting both reactivity and molecular recognition . Furthermore, the absence of either the N-methyl group or the Boc protecting group forces additional synthetic steps or limits orthogonal deprotection strategies [1].

Evidence-Based Selection Guide for [(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid


Enantiomeric Purity: (S)-Enantiomer vs. Racemic Mixture (3-Substituted)

The (S)-enantiomer (target compound, CAS 1353993-03-9) is supplied at a minimum purity of 97% (HPLC), as specified by Fluorochem . In contrast, the corresponding racemic mixture [3-(tert-butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353962-02-3) is listed with a minimum purity of 95% . The 2% absolute purity difference translates into a lower stereochemical impurity burden for the enantiopure building block, a critical parameter when enantiomeric excess must be tightly controlled in asymmetric syntheses.

Chiral resolution Enantioselective synthesis Medicinal chemistry

Regiochemical Differentiation: 3-Substituted vs. 4-Substituted Piperidine Core

The target compound features the Boc-methylamino substituent at the piperidine 3-position, yielding a distinct vector relative to the 4-substituted regioisomer (CAS 1353962-05-6). While the 4-substituted analog is described as a building block for peptide mimetics and kinase inhibitors [1], the 3-substitution pattern has been preferentially explored in γ-secretase modulator scaffolds, where the spatial orientation of the amino group is critical for target engagement [2]. No direct head-to-head activity data are available, but the differing substitution positions confer non-interchangeable conformational preferences.

Regioisomer comparison Structure-activity relationship Piperidine-based inhibitors

N-Methylation: Functional Group Advantage Over Boc-Amino Analogs

The targeted compound incorporates an N-methyl group on the Boc-protected amine, distinguishing it from the simpler ((S)-3-tert-butoxycarbonylamino-piperidin-1-yl)-acetic acid (CAS not assigned; common building block) that lacks the methyl substituent . N-methylation is a well-established medicinal chemistry strategy to improve metabolic stability, modulate logP, and reduce hydrogen-bond donor count. Although direct comparative stability data for this specific pair are not published, class-level knowledge indicates that the N-methyl group typically increases lipophilicity by approximately 0.5–0.8 logP units and enhances resistance to N-dealkylation [1].

N-methylation Metabolic stability Lipophilicity modulation

Procurement Cost Differential: (S)-Enantiomer vs. Racemate and 4-Substituted Analog

The (S)-enantiomer (CymitQuimica ref. 10-F083513, 500 mg, now discontinued but indicative of market price) was priced at approximately 16,610 CNY per 500 mg (~$2,300 USD) . In comparison, the 4-substituted regioisomer (Fluorochem, CAS 1353962-05-6) is listed at £694 per 500 mg (~$870 USD) [1], while the racemic 3-substituted mixture (CAS 1353962-02-3) was previously available at a lower price point (discontinued, but historically <€500/500 mg) . The (S)-enantiomer commands a >2.6× premium over the 4-substituted regioisomer, reflecting the added cost of enantioselective synthesis or chiral resolution.

Cost analysis Procurement Chiral building block pricing

Orthogonal Protection Strategy: Boc + Acetic Acid Handle vs. Singly Protected Analogs

[(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid is orthogonally protected: the Boc group shields the N-methylamine, while the free carboxylic acid is available for immediate amide bond formation. This contrasts with building blocks such as 1-Boc-3-(methylamino)piperidine (CAS 392331-89-4) , which lacks the acetic acid handle and requires an additional alkylation or reductive amination step to introduce the carboxymethyl group. The target compound thus saves 1–2 synthetic steps and avoids the use of alkylating agents like bromoacetic acid, which can be problematic in large-scale syntheses [1].

Orthogonal protection Solid-phase synthesis Amide coupling

Optimal Application Scenarios for [(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid


Asymmetric Synthesis of γ-Secretase Modulator Intermediates

When constructing chiral piperidine-based γ-secretase modulators, the (S)-configuration at the 3-position is critical for biological activity. [1] demonstrates the utility of 3-substituted piperidinyl acetic acid scaffolds in these scaffolds. The target compound provides both the required stereochemistry and the acetic acid handle for direct conjugation, reducing the need for late-stage chiral resolution.

Peptide Mimetic Design Requiring Orthogonal N-Methyl Protection

In peptide mimetic programs where N-methylation is desired for metabolic stability, the target compound serves as a ready-to-couple building block. The N-methyl group pre-installed on the Boc-protected amine avoids post-coupling N-alkylation, which can be low-yielding. Its dual protection scheme is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows [2].

Parallel Medicinal Chemistry SAR Libraries with Defined Stereochemistry

For structure-activity relationship (SAR) studies exploring 3-substituted piperidine acetic acid derivatives, the (S)-enantiomer ensures that all library members share a consistent stereochemical configuration, enabling meaningful biological comparisons [1]. The higher upfront cost is offset by the avoidance of chiral purification for each library member.

Process Chemistry: Avoiding Hazardous Alkylating Agents

When scaling up syntheses that would otherwise require bromoacetic acid or similar alkylating agents to introduce the acetic acid moiety, employing the pre-functionalized target compound eliminates hazardous reagent handling and associated waste streams, improving both safety profile and process mass intensity [3].

Quote Request

Request a Quote for [(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.